4-Phenoxythiophene-2-carboxylic acid
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Overview
Description
4-Phenoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The phenoxy group attached to the thiophene ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
4-Phenoxythiophene-2-carboxylic acid is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where phenol reacts with a halogenated thiophene derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-Phenoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity.
Phenylthiophene derivatives: Contain a phenyl group instead of a phenoxy group, leading to different electronic properties.
Uniqueness
4-Phenoxythiophene-2-carboxylic acid is unique due to the presence of both the phenoxy group and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-phenoxythiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBODVHKHGJGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512731 |
Source
|
Record name | 4-Phenoxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81028-69-5 |
Source
|
Record name | 4-Phenoxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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